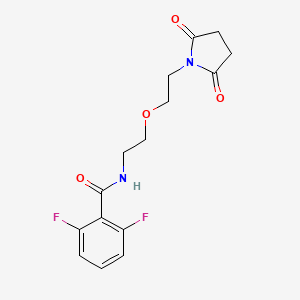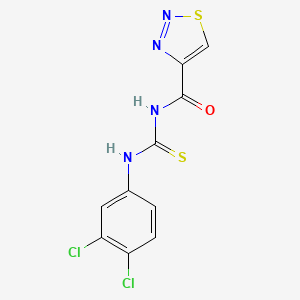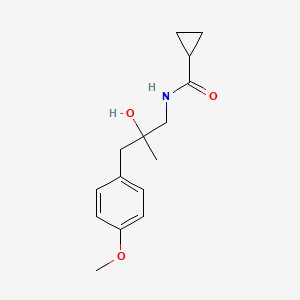![molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2](/img/structure/B2753295.png)
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(Dimethylsulfamoyl)phenyl]but-2-enoic acid, otherwise known as DMSPBA, is a compound that has been studied extensively for its potential applications in scientific research. DMSPBA is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in many scientific fields. In
Aplicaciones Científicas De Investigación
DMSPBA has been studied for its potential applications in scientific research. It has been used in studies examining the effects of cell death, apoptosis, and autophagy. It has also been used in the study of cancer, inflammation, and immune system response. Additionally, DMSPBA has been used in research on the effects of oxidative stress, as well as in studies of the effects of different types of radiation, such as UV radiation and X-ray radiation.
Mecanismo De Acción
The mechanism of action of DMSPBA is not fully understood. However, it is believed that DMSPBA can interact with certain proteins in the body, such as NF-κB and STAT3, which are involved in the regulation of cell death, apoptosis, and autophagy. Additionally, DMSPBA has been found to inhibit the activity of certain enzymes, such as caspase-3 and caspase-7, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects
DMSPBA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell death and apoptosis in certain types of cells, such as cancer cells. It has also been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the formation of new blood vessels in tumors. Additionally, DMSPBA has been found to reduce inflammation and to modulate the immune system response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSPBA has several advantages for use in lab experiments. It is a small molecule, making it easy to store and handle. Additionally, it is relatively inexpensive and can be synthesized in the lab. However, there are also some limitations to using DMSPBA in lab experiments. It is not very stable and can degrade over time. Additionally, it can be toxic to certain types of cells, making it unsuitable for use in some experiments.
Direcciones Futuras
The potential applications of DMSPBA are vast and there is still much to be learned about its biochemical and physiological effects. Possible future directions of research include exploring the effects of DMSPBA on other types of cells, such as stem cells and neurons, and further investigating the mechanism of action of DMSPBA. Additionally, further research could be done to explore the potential applications of DMSPBA in the treatment of diseases, such as cancer and inflammation. Finally, more research could be done to develop more stable forms of DMSPBA for use in lab experiments.
Métodos De Síntesis
DMSPBA is synthesized primarily through a reaction between 3-dimethylsulfamoylphenylacetic acid and 2-bromobutane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields DMSPBA as the main product.
Propiedades
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDODVZBQQMWIJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)


![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)



![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)